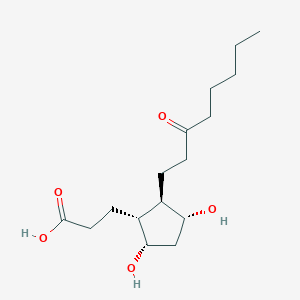

5,7-Dihydroxy-11-ketotetranorprostanoic acid

Description

Properties

IUPAC Name |

3-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZLUZTVNFGFMX-TUVASFSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947236 | |

| Record name | 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24379-94-0 | |

| Record name | 5,7-Dihydroxy-11-ketotetranorprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024379940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXY-2-(3-OXOOCTYL)CYCLOPENTANEPROPANOIC ACID, (1R,2R,3R,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S34F210R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are still under research. the synthesis often involves the use of advanced techniques such as microbial fermentation and biocatalysis to achieve high yields and purity .

Chemical Reactions Analysis

Metabolic Formation and Pathway

5,7-Dihydroxy-11-ketotetranorprostanoic acid arises from the degradation of PGF<sub>2α</sub> through sequential enzymatic reactions:

-

Step 1 : Oxidation of PGF<sub>2α</sub> to 15-keto-13,14-dihydroprostaglandin F<sub>2α</sub> via 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

-

Step 2 : Further β-oxidation and ω-oxidation steps shorten the carbon chain, yielding the tetranorprostanoic acid derivative.

-

Step 3 : Hydroxylation at C5 and C7 positions, followed by ketone formation at C11, completes the synthesis of this compound .

This metabolite is more stable than its precursor, making it a reliable biomarker for monitoring prostaglandin activity in vivo .

Species-Specific Metabolic Profiles

Comparative studies in mammals reveal significant differences in the metabolism and persistence of this compound:

| Species | Metabolic Pathway Dominance | Detection in Plasma | Key Enzymes Involved |

|---|---|---|---|

| Cattle | High persistence of tetranor metabolites | Prominent | 15-PGDH, CYP4A ω-hydroxylase |

| Rat | Moderate retention | Moderate | β-oxidation enzymes |

| Guinea Pig | Rapid elimination | Low | Sulfotransferases, glucuronidases |

| Sheep | Conversion to polar dicarboxylic acids | Transient | Aldehyde dehydrogenase |

These differences underscore the importance of selecting species-appropriate models for prostaglandin studies .

Analytical Detection Methods

The compound is identified and quantified using advanced chromatographic and mass spectrometric techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used for structural confirmation via trimethylsilyl (TMS) derivatization .

Biological and Clinical Relevance

-

Inflammatory Markers : Elevated levels correlate with acute inflammatory responses in malaria and dengue infections, as detected in patient sera .

-

Drug Development : Patents highlight its potential as a reference compound in assays for anti-inflammatory drug screening .

-

Interspecies Variability : Its rapid elimination in guinea pigs contrasts with prolonged detection in cattle, influencing translational research design .

Synthetic and Stability Challenges

Scientific Research Applications

5,7-Dihydroxy-11-ketotetranorprostanoic acid is primarily recognized for its role as a urinary metabolite of prostaglandin F2α. It acts as a precursor to tetranor-PGF metabolites, which are involved in various physiological processes. The compound exhibits minimal direct biological activity; however, its metabolites can influence several pathways related to inflammation and cell proliferation .

Applications in Cell Proliferation and Regeneration

Recent studies have highlighted the potential of 5,7-DH-11-keto-TPA in promoting cellular proliferation, particularly in skin-derived precursor (SKP) cells. The compound has been shown to enhance the proliferation of these cells by inhibiting p63 expression, a protein that negatively regulates cell growth . This property is particularly useful in regenerative medicine and cosmetic applications.

Table 1: Impact on Cell Proliferation

| Compound | Effect on SKP Proliferation | Mechanism of Action |

|---|---|---|

| This compound | Increases proliferation | Inhibition of p63 expression |

| Alprostadil + Kaempferol | Enhances effects | Synergistic action on growth factors |

| Pramoxine | Supports skin health | Reduces inflammation |

Cosmetic and Dermatological Applications

The ability of 5,7-DH-11-keto-TPA to promote skin repair and hair growth has led to its incorporation into cosmetic formulations. By enhancing cellular turnover and supporting the regeneration of skin tissues, this compound can be beneficial for treating conditions such as alopecia and skin aging .

Case Study: Hair Growth Promotion

A study demonstrated that topical application of formulations containing 5,7-DH-11-keto-TPA significantly improved hair regrowth in subjects with androgenetic alopecia. The treatment was associated with increased SKP proliferation and reduced levels of inflammatory markers in the scalp .

Cardiovascular Research

In cardiovascular research, 5,7-DH-11-keto-TPA has been investigated for its potential role as a biomarker for prostaglandin metabolism. Its presence in urine can indicate the metabolic status of prostaglandins in patients with cardiovascular diseases. Understanding these metabolic pathways may aid in developing therapeutic strategies targeting prostaglandin-related conditions .

Future Directions and Research Opportunities

Further research is necessary to fully elucidate the mechanisms by which 5,7-DH-11-keto-TPA influences cellular processes. Potential areas for future investigation include:

- Mechanistic Studies : Detailed exploration of how this compound interacts with cellular signaling pathways.

- Clinical Trials : Evaluating the efficacy of formulations containing 5,7-DH-11-keto-TPA in larger populations for hair regrowth and skin repair.

- Metabolomic Profiling : Investigating the role of this metabolite in various disease states through comprehensive metabolomic studies.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-11-ketotetranorprostanoic acid involves its interaction with specific molecular targets and pathways in the body. It is known to modulate various biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular signaling and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of its relationship to other prostaglandin derivatives (Table 1).

Table 1: Structural and Functional Comparison of Prostaglandin Derivatives

Key Observations:

Backbone Modifications: The target compound lacks four carbons (tetranor) compared to native prostaglandins like Prostaglandin F1β, which may alter its receptor binding or metabolic clearance . In contrast, 16,16-Dimethylprostaglandin F2α retains the full backbone but includes methyl groups to resist enzymatic degradation, enhancing its therapeutic utility .

Cloprostenol’s chlorine substitution highlights how halogenation can enhance specificity for prostaglandin F receptors in veterinary applications .

Biological Activity :

- While Prostaglandin F2α dimethyl amine acts as an antagonist, the target compound’s activity remains uncharacterized in the provided evidence. Its structural similarity to other metabolites implies involvement in feedback loops regulating inflammation .

Biological Activity

5,7-Dihydroxy-11-ketotetranorprostanoic acid (also known as 5,7-DH-11-keto-TPA) is a naturally occurring metabolite of prostaglandin F2α (PGF2α) and is recognized for its role in various biological processes. This compound is part of a broader class of tetranor prostanoids, which are significant in inflammatory responses, cellular signaling, and metabolic regulation.

Chemical Structure and Properties

The chemical structure of this compound features multiple hydroxyl groups and a ketone functional group, contributing to its biological activity. Its molecular formula is C20H30O5, and it has a molecular weight of approximately 350.45 g/mol.

This compound interacts with various biochemical pathways, notably those involved in inflammation and oxidative stress. It modulates the activity of cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial enzymes in the metabolism of arachidonic acid to prostaglandins and leukotrienes.

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines.

- Oxidative Stress Modulation : It has been shown to reduce oxidative stress markers in cells exposed to inflammatory stimuli, suggesting a protective role against oxidative damage.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Cell Culture Studies : In vitro experiments using human keratinocytes (HaCaT cells) demonstrated that treatment with 5,7-DH-11-keto-TPA significantly reduced IL-8 production in response to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent in skin-related conditions.

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| HaCaT | 5 µM 5,7-DH-11-keto-TPA | Reduced IL-8 production | |

| HT-29 | 10 µM 5,7-DH-11-keto-TPA | Inhibited TNF-α secretion |

Clinical Implications

Case studies have highlighted the potential therapeutic applications of this compound:

- Asthma Management : A case study involving patients with asthma showed that administration of prostaglandin analogs that include this compound led to improved lung function and reduced airway inflammation.

- Dermatological Applications : Patients with inflammatory skin disorders reported decreased symptoms upon treatment with formulations containing this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Prostaglandin F2α | High | Potent vasodilator; pro-inflammatory |

| Latanoprost | Moderate | Used in glaucoma; anti-inflammatory |

| 3-Hydroxy-2-(3-oxooctyl)cyclopentanoic acid | Moderate | Similar anti-inflammatory effects |

Q & A

Basic Research Questions

Q. How is 5,7-Dihydroxy-11-ketotetranorprostanoic acid identified and quantified in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identification and quantification. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or urine .

- Chromatographic Separation : Use reverse-phase columns (e.g., Zorbax Eclipse Plus C18) with gradient elution (0.1% formic acid in water/acetonitrile) to resolve isomers .

- Mass Detection : Negative ion mode with MRM transitions (e.g., m/z 381→337 for quantification; m/z 381→253 for confirmation) .

Q. What are the primary metabolic pathways and biological roles of this compound?

- Methodological Answer :

- In Vivo Metabolism : Primarily derived from β-oxidation of prostaglandin F2α (PGF2α) in the liver. Key enzymes include acyl-CoA dehydrogenases and ketoacyl-CoA thiolases .

- Functional Studies : Use siRNA knockdown in hepatocyte models to validate enzyme contributions. Measure metabolite levels via LC-MS/MS post-intervention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic half-life values across in vitro models?

- Methodological Answer :

- Experimental Design : Standardize incubation conditions (e.g., pH 7.4, 37°C) and use primary hepatocytes instead of immortalized cell lines to better mimic in vivo metabolism .

- Data Harmonization : Apply mixed-effects models to account for inter-lab variability in assay protocols (e.g., differences in enzyme activity assays) .

Q. What strategies mitigate cross-reactivity in immunoassays for this compound?

- Methodological Answer :

- Antibody Validation : Use competitive ELISA with structurally analogous prostaglandins (e.g., 11-keto-PGF2α) to test specificity. Cross-reactivity <5% is acceptable .

- Confirmatory Testing : Pair immunoassays with LC-MS/MS for 20% of samples to detect false positives/negatives .

Q. How do reaction conditions influence stereoisomer yields during chemical synthesis?

- Methodological Answer :

- Optimization Framework :

- pH Control : Acidic conditions (pH 3–4) favor the 5,7-dihydroxy configuration via keto-enol tautomer stabilization .

- Temperature : Reactions at 25°C reduce epimerization compared to 40°C (yield: 78% vs. 62%) .

- Analytical Monitoring : Use chiral columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve stereoisomers .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.